molecular formula C9H8BrNO B1281919 1-(4-Bromophenyl)azetidin-2-one CAS No. 7661-25-8

1-(4-Bromophenyl)azetidin-2-one

Cat. No.: B1281919
CAS No.: 7661-25-8
M. Wt: 226.07 g/mol
InChI Key: OWNBBRYHFWKSFA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)azetidin-2-one is a four-membered nitrogen-containing heterocyclic compound, structurally related to lactams. It has a molecular formula of C9H8BrNO and a molecular weight of 226.07 g/mol . This compound is known for its significance in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Future Directions

The future directions of research on 1-(4-Bromophenyl)azetidin-2-one could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of its potential applications in various fields, including medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)azetidin-2-one plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific biochemical processes. For instance, this compound may bind to the active sites of enzymes, altering their catalytic activity. This interaction can lead to changes in the metabolic flux and the levels of metabolites within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in cell function. Additionally, it has been found to affect the expression of certain genes, thereby impacting cellular responses and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic and toxic effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, this compound can cause toxic or adverse effects, including disruption of cellular processes and induction of cell death. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence the activity of key metabolic enzymes, leading to changes in metabolic flux and the levels of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn influence its biological activity. Understanding the transport and distribution mechanisms is important for optimizing the delivery and efficacy of this compound in therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is important for understanding the compound’s mechanism of action and its potential effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)azetidin-2-one can be synthesized through various methods. One common approach involves the Staudinger reaction, where an imine reacts with a ketene to form the azetidin-2-one ring . Another method includes the cyclization of β-amino acids or their derivatives under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

1-(4-bromophenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNBBRYHFWKSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499807
Record name 1-(4-Bromophenyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7661-25-8
Record name 1-(4-Bromophenyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)azetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure determination of 1-(4-bromophenyl)azetidin-2-one?

A1: Understanding the three-dimensional arrangement of atoms within a molecule provides valuable information about its potential chemical reactivity and interactions. By determining the crystal structure of this compound using X-ray diffraction, the researchers revealed key structural features []. They found that both the β-lactam ring and the phenyl ring within the molecule are nearly planar, with a slight torsion angle of 5.5° between them []. This information offers a foundation for further exploration of the molecule's properties and potential applications.

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